2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
CAS No.: 321430-33-5
Cat. No.: VC5389577
Molecular Formula: C15H10BrNO3
Molecular Weight: 332.153
* For research use only. Not for human or veterinary use.
![2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione - 321430-33-5](/images/structure/VC5389577.png)
Specification
CAS No. | 321430-33-5 |
---|---|
Molecular Formula | C15H10BrNO3 |
Molecular Weight | 332.153 |
IUPAC Name | 2-[(2-bromophenyl)methoxy]isoindole-1,3-dione |
Standard InChI | InChI=1S/C15H10BrNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |
Standard InChI Key | OIDGPYPXEXNORN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Br |
Introduction
Structural Characteristics
The compound features an isoindole-1,3-dione core substituted with a 2-bromobenzyloxy group. Key structural attributes include:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 2-[(2-bromophenyl)methoxy]isoindole-1,3-dione | PubChem |
Molecular Formula | C₁₅H₁₀BrNO₃ | VulcanChem |
Molecular Weight | 332.15 g/mol | PubChem |
SMILES | C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Br | PubChem |
InChI Key | OIDGPYPXEXNORN-UHFFFAOYSA-N | PubChem |
The bromine atom at the ortho position of the benzyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) spectra reveal distinct aromatic proton shifts: the bromobenzyl protons resonate downfield (~7.2–7.8 ppm) due to the electron-withdrawing bromine, while the isoindole-dione protons appear as singlet signals near 7.8 ppm .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution between isoindoline-1,3-dione and 2-bromobenzyl bromide. A common protocol involves:
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Dissolving isoindoline-1,3-dione in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
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Adding 2-bromobenzyl bromide dropwise under nitrogen atmosphere.
The reaction proceeds via an SN2 mechanism, with yields ranging from 65% to 78% after purification by column chromatography .
Industrial Production
Industrial methods prioritize green chemistry principles, such as solvent-free conditions or recyclable catalysts (e.g., Amberlyst-15). Continuous flow reactors enhance efficiency, achieving >90% conversion rates.
Chemical Properties and Reactivity
The compound exhibits diverse reactivity due to its bromine atom and electron-deficient isoindole core:
Table 2: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Oxidation | KMnO₄, H₂O, Δ | 2-Bromobenzoic acid |
Reduction | LiAlH₄, THF, 0°C | 2-Bromobenzyl alcohol |
Substitution | NaN₃, DMSO, 60°C | 2-Azidobenzyl-isoindole-dione |
Biological and Pharmacological Activities
Cholinesterase Inhibition
In silico studies suggest strong binding affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 1.12 μM and 21.24 μM, respectively . Molecular dynamics simulations reveal interactions with Trp279 and Tyr334 residues in AChE’s active site .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 32–64 μg/mL), attributed to membrane disruption via hydrophobic interactions.
Applications in Scientific Research
Table 3: Research Applications
Field | Application | Reference |
---|---|---|
Medicinal Chemistry | AChE/BuChE inhibitor for Alzheimer’s therapy | |
Materials Science | Monomer for conductive polymers | |
Chemical Biology | Fluorescent probe for enzyme assays |
Comparative Analysis with Analogues
Table 4: Substituent Effects on Bioactivity
Compound | Substituent Position | AChE IC₅₀ (μM) |
---|---|---|
2-[(4-Bromobenzyl)oxy] derivative | para | 2.45 |
2-[(2-Bromobenzyl)oxy] derivative | ortho | 1.12 |
2-[(2-Nitrobenzyl)oxy] derivative | ortho | 3.78 |
The ortho-bromo substitution enhances steric hindrance, improving target selectivity .
Future Perspectives
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